molecular formula C22H18N2O5 B11661773 N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide

N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11661773
M. Wt: 390.4 g/mol
InChI Key: HQBCHZPEUKGRLA-UHFFFAOYSA-N
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Description

N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a furan ring, a benzofuran ring, and various functional groups, making it a molecule of interest in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction between a furan derivative and an amine group.

    Amidation Reaction: The final step involves the amidation of the intermediate compound with a carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(FURAN-2-YL)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
  • N-[4-(THIOPHEN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

N-[4-(FURAN-2-AMIDO)-3-METHOXYPHENYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of both furan and benzofuran rings, which impart distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O5/c1-13-15-6-3-4-7-17(15)29-20(13)22(26)23-14-9-10-16(19(12-14)27-2)24-21(25)18-8-5-11-28-18/h3-12H,1-2H3,(H,23,26)(H,24,25)

InChI Key

HQBCHZPEUKGRLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)OC

Origin of Product

United States

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